molecular formula C22H15ClN2O B12535884 1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 757188-77-5

1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one

Cat. No.: B12535884
CAS No.: 757188-77-5
M. Wt: 358.8 g/mol
InChI Key: WYLRHJZYJCRCPW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the class of pyrrolopyrrolizine derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrrolizine core, followed by the introduction of the benzyl and chlorophenyl groups. Common reagents used in these reactions include benzyl bromide, 4-chlorobenzaldehyde, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives that retain the core pyrrolopyrrolizine structure.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound has shown promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one can be compared with other pyrrolopyrrolizine derivatives, such as:

    1-Benzyl-3-(4-methylphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one: This compound has a similar structure but with a methyl group instead of a chlorine atom, which can lead to different biological activities and chemical properties.

    1-Benzyl-3-(4-fluorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

    1-Benzyl-3-(4-nitrophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one: The nitro group introduces additional reactivity, making this compound useful for different applications compared to the chlorophenyl derivative.

Properties

CAS No.

757188-77-5

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

1-benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C22H15ClN2O/c23-17-10-8-16(9-11-17)18-14-24(13-15-5-2-1-3-6-15)21-20(18)25-12-4-7-19(25)22(21)26/h1-12,14H,13H2

InChI Key

WYLRHJZYJCRCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C(=O)C4=CC=CN43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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